6-Bromo-4-fluoroindolin-2-one
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Overview
Description
“6-Bromo-4-fluoroindolin-2-one” is a chemical compound with the molecular formula C8H5BrFNO and a molecular weight of 230.03 . It is a synthetic derivative of the indole alkaloid tryptophan.
Synthesis Analysis
The synthesis of “6-Bromo-4-fluoroindolin-2-one” involves a formal (4 + 1) annulation between N - (o-chloromethyl)aryl amides and 3-chlorooxindoles through in situ generated aza-ortho-QMs with 3-chlorooxindoles .
Molecular Structure Analysis
The molecular structure of “6-Bromo-4-fluoroindolin-2-one” is represented by the linear formula C8H5BrFNO . The InChI code for this compound is 1S/C8H5BrFNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-3,11-12H .
Physical And Chemical Properties Analysis
“6-Bromo-4-fluoroindolin-2-one” is a pale-yellow to yellow-brown solid . It is stored in a sealed container at room temperature .
Scientific Research Applications
Life Sciences Research
6-Bromo-4-fluoroindolin-2-one: is utilized in life sciences research for its potential role in the synthesis of bioactive molecules. It serves as a building block in the design of compounds with biological relevance, such as inhibitors of specific enzymes or receptors within cellular pathways .
Material Science
In material science, this compound can contribute to the development of novel materials with unique properties. Its incorporation into polymers or other macromolecular structures could lead to materials with enhanced stability, fluorescence, or other desirable characteristics .
Chemical Synthesis
This indolinone derivative is a valuable intermediate in organic synthesis. It can be used to construct complex molecular architectures, including natural products and pharmaceuticals, through various synthetic routes .
Chromatography
The compound’s distinct chemical properties make it suitable as a standard or reference compound in chromatographic analysis, aiding in the identification and quantification of similar compounds in complex mixtures .
Analytical Chemistry
6-Bromo-4-fluoroindolin-2-one: can be employed in analytical chemistry as a reagent or a precursor to reagents used in analytical assays, potentially enhancing the detection sensitivity for specific analytes .
Alzheimer’s Disease Research
Research has indicated the potential of indolin-2-one derivatives in the treatment of Alzheimer’s disease. Compounds synthesized from 6-Bromo-4-fluoroindolin-2-one may act as acetylcholine esterase (AChE) inhibitors, a therapeutic approach for managing symptoms of Alzheimer’s .
Antioxidant Studies
While most compounds in this category show weak scavenging activity, the structural framework of 6-Bromo-4-fluoroindolin-2-one allows for the exploration of antioxidant properties, which is significant in the context of oxidative stress-related diseases .
Anticancer Research
Derivatives of 6-Bromo-4-fluoroindolin-2-one have been evaluated for their cytotoxic effects against various cancer cell lines. Some synthesized compounds have shown promising results, indicating the potential for further development as anticancer agents .
Safety and Hazards
The safety information for “6-Bromo-4-fluoroindolin-2-one” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
6-bromo-4-fluoro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVVSMMNEZBZDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2F)Br)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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